Des(methoxycarbonyl) Febantel: A Comprehensive Technical Guide on its Chemical Structure and Significance
Des(methoxycarbonyl) Febantel: A Comprehensive Technical Guide on its Chemical Structure and Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of veterinary medicine, the anthelmintic drug Febantel holds a significant position in the control of gastrointestinal nematodes in livestock.[1][2] Febantel itself is a pro-drug, meaning it is metabolized within the animal's body into its active forms, primarily fenbendazole and oxfendazole.[3][4][5][6] The purity and impurity profile of any active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. This technical guide delves into the chemical identity of a key impurity, Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A. Understanding the structure, formation, and analytical characterization of such impurities is critical for drug development professionals and researchers to ensure the quality and safety of Febantel formulations.
Chemical Identity and Structure of Des(methoxycarbonyl) Febantel
Des(methoxycarbonyl) Febantel is a compound structurally related to Febantel, characterized by the absence of one of the two methoxycarbonyl groups present in the parent molecule.[7][8]
Table 1: Chemical Identifiers for Des(methoxycarbonyl) Febantel
| Identifier | Value | Source(s) |
| IUPAC Name | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | [7][] |
| Synonyms | Febantel impurity A [EP], [Imino[[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]amino]methyl]carbamic Acid Methyl Ester | [7][8][10][11] |
| CAS Number | 92088-58-9 | [7][8][][10][11][12][13] |
| Molecular Formula | C18H20N4O4S | [7][8][][10][11][12] |
| Molecular Weight | 388.44 g/mol | [8][10][12] |
| SMILES | COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | [7][][12] |
The structural difference between Febantel and Des(methoxycarbonyl) Febantel is crucial. Febantel possesses two methoxycarbonyl groups attached to its guanidino moiety, whereas Des(methoxycarbonyl) Febantel has only one. This distinction is best visualized through their respective chemical structures.
Figure 1: 2D chemical structures of Febantel and Des(methoxycarbonyl) Febantel.
Formation and Significance as an Impurity
Des(methoxycarbonyl) Febantel is recognized as a process-related impurity in the synthesis of Febantel.[7][8] Its formation can potentially occur during the manufacturing process of Febantel, which involves the condensation of 2-amino-5-thiophenyl-(2-methoxy) acetanilide with a guanidinylating agent.[14][15] Incomplete reaction or side reactions during the introduction of the two methoxycarbonyl groups can lead to the formation of this mono-substituted impurity.
The presence of impurities like Des(methoxycarbonyl) Febantel can impact the overall purity, stability, and potentially the safety and efficacy of the final drug product. Therefore, its levels are strictly controlled within specified limits as per pharmacopeial standards. The European Pharmacopoeia (EP) lists it as "Febantel impurity A".[7][10][11]
The Metabolic Fate of Febantel
To understand the context of Des(methoxycarbonyl) Febantel, it is essential to grasp the metabolic pathway of the parent drug. Febantel is rapidly metabolized in vivo. The primary metabolic transformations involve cyclization to form fenbendazole, which is a potent anthelmintic itself. Fenbendazole can be further oxidized to oxfendazole (the sulfoxide metabolite) and oxfendazole sulfone.[3][5][16][17]
Caption: Simplified metabolic pathway of Febantel.
While fenbendazole and oxfendazole are the major and well-characterized active metabolites, the role of Des(methoxycarbonyl) Febantel as a direct metabolite is less defined in the available literature. It is primarily considered a manufacturing impurity.
Analytical Characterization
The identification and quantification of Des(methoxycarbonyl) Febantel in Febantel API and its formulations are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[2][4][16][17][18]
Exemplary HPLC Method for Impurity Profiling
The following protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
Objective: To separate and quantify Des(methoxycarbonyl) Febantel (Febantel Impurity A) from Febantel and other related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where both Febantel and the impurity have significant absorbance, for instance, 290 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Febantel sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Dilute the solution to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections of a standard solution.
Identification and Quantification:
-
Identification: The retention time of the peak corresponding to Des(methoxycarbonyl) Febantel in the sample chromatogram should match that of a qualified reference standard of Des(methoxycarbonyl) Febantel.
-
Quantification: The amount of the impurity can be calculated using the area of the peak from the chromatogram and comparing it to the area of the peak of a known concentration of the reference standard.
Conclusion
Des(methoxycarbonyl) Febantel is a critical process-related impurity of the anthelmintic drug Febantel. Its chemical structure, characterized by the presence of a single methoxycarbonyl group on the guanidino moiety, has been unequivocally established. For professionals in drug development and quality control, a thorough understanding of this impurity's formation, along with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and regulatory compliance of Febantel products. Continued research into the impurity profiles of established drugs like Febantel remains a cornerstone of pharmaceutical science, safeguarding both animal and public health.
References
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COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). FEBANTEL. SUMMARY REPORT (3). Retrieved from [Link]
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Veeprho. (n.d.). Febantel EP Impurity C | CAS 43210-67-9. Retrieved from [Link]
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PubChem. (n.d.). Des(methoxycarbonyl) Febantel. Retrieved from [Link]
- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.
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PharmaCompass. (n.d.). Febantel | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of Febantel. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Febantel-impurities. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]
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Quality Control Chemicals (QCC). (n.d.). Febantel EP Impurity A. Retrieved from [Link]
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PubChem. (n.d.). Febantel. Retrieved from [Link]
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- Delatour, P., et al. (1985). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. American Journal of Veterinary Research, 46(6), 1399-1402.
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FAO. (n.d.). Febantel. Retrieved from [Link]
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INCHEM. (n.d.). 733. Febantel (WHO Food Additives Series 29). Retrieved from [Link]
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